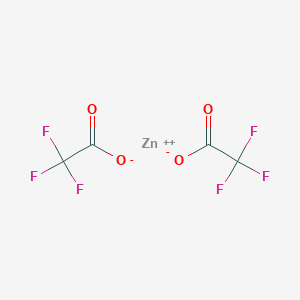

zinc;2,2,2-trifluoroacetate

Description

BenchChem offers high-quality zinc;2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

zinc;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQWRGCXUWPSGY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568587 | |

| Record name | Zinc bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21907-47-1 | |

| Record name | Zinc bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Anhydrous Zinc Trifluoroacetate

Executive Summary

Zinc trifluoroacetate (

While the hydrated form is commercially available, its utility in moisture-sensitive catalytic cycles and Atomic Layer Deposition (ALD) is severely compromised by the presence of coordinated water. Water molecules compete for Lewis acidic sites, altering reaction stoichiometry and promoting hydrolysis side-reactions.

This guide provides a rigorous, self-validating protocol for synthesizing strictly anhydrous Zn(TFA)

The Chemistry of Anhydricity

The challenge in synthesizing anhydrous Zn(TFA)

-

The Hydrate Trap: Simple heating of the hydrate often leads to partial hydrolysis (

) or decarboxylation before the final water molecule is ejected. -

Thermal Stability: Zn(TFA)

begins to decompose via decarboxylation around 220°C–260°C. Therefore, dehydration temperatures must remain strictly below 150°C under dynamic vacuum.

Mechanistic Pathway

The synthesis proceeds via an acid-base neutralization followed by ligand exchange and dehydration:

Experimental Protocol: The "Gold Standard" Method

Reagents & Equipment[1][2][3][4]

-

Zinc Oxide (ZnO): 99.99% trace metals basis (Sigma-Aldrich/Merck).

-

Trifluoroacetic Acid (TFA): >99%, ReagentPlus. Caution: Highly Corrosive.[1]

-

Solvent: Toluene (Anhydrous, 99.8%).

-

Apparatus: 250mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux Condenser, Schlenk line (Vacuum/Argon manifold).

Step-by-Step Methodology

Phase 1: Synthesis of the Hydrate Precursor

-

Stoichiometric Calculation: Weigh 4.07 g (50 mmol) of ZnO into a 250 mL RBF.

-

Acid Addition: Add 30 mL of deionized water to create a slurry. Slowly add 11.4 g (7.7 mL, 100 mmol) of TFA.

-

Note: A slight excess of TFA (5%) is recommended to ensure complete consumption of ZnO.

-

-

Reaction: Stir the mixture at 60°C for 2 hours until the solution becomes clear, indicating the consumption of ZnO.

-

Concentration: Rotary evaporate the solution at 50°C to remove water and excess TFA. A white solid (

) will form.

Phase 2: Azeotropic Dehydration (Critical Step)

Rationale: Water forms a low-boiling azeotrope with toluene (85°C), allowing removal of coordinated water at temperatures well below the decomposition point of the zinc salt.

-

Resuspension: Suspend the crude white solid in 100 mL of anhydrous toluene.

-

Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Connect the top of the condenser to an inert gas bubbler (Argon).

-

Reflux: Heat the mixture to reflux (bath temp ~120°C). Water will co-distill with toluene and separate in the trap.

-

Monitoring: Continue reflux until no further water droplets accumulate in the trap (typically 4–6 hours).

-

Isolation: Allow the mixture to cool to room temperature under Argon flow. The anhydrous Zn(TFA)

may precipitate as fine needles or a microcrystalline powder. -

Filtration: Filter the solid under an inert atmosphere (Schlenk filtration or Glovebox) to prevent re-absorption of atmospheric moisture.

Phase 3: Thermal Activation

-

Drying: Place the filtered solid in a vacuum oven or Schlenk tube.

-

Cycle: Dry at 100°C under high vacuum (<0.1 mbar) for 12 hours.

-

Validation: This removes trace toluene solvates.

-

-

Storage: Transfer immediately to an Argon-filled glovebox.

Visualization: Synthesis Workflow

Figure 1: Workflow for the conversion of ZnO to Anhydrous Zinc Trifluoroacetate via Azeotropic Distillation.

Characterization & Validation

To ensure the product is suitable for sensitive applications, it must pass the following quality gates.

Table 1: Comparative Properties

| Property | Hydrate ( | Anhydrous ( | Validation Method |

| Appearance | White, clumpy powder | White, free-flowing crystalline powder | Visual Inspection |

| IR Spectrum | Broad peak @ 3200-3500 cm⁻¹ (O-H) | Absent O-H stretch | FTIR (ATR) |

| Carbonyl Stretch | ~1650 cm⁻¹ | Shifted to ~1680 cm⁻¹ | FTIR |

| TGA Onset | <100°C (Water loss) | Stable up to ~220°C | Thermogravimetric Analysis |

| Solubility | Soluble in water, MeOH | Soluble in dry THF, MeCN | Solubility Test |

Critical Quality Attribute (CQA): IR Spectroscopy

The most rapid validation method is FTIR.

-

Pass: Absence of the broad O-H stretching band at 3400 cm⁻¹.

-

Pass: Presence of distinct C-F stretching bands at 1100–1200 cm⁻¹.

Applications in Catalysis

Anhydrous Zn(TFA)

Case Study: Hydroamination of Alkynes

Zn(TFA)

Figure 2: Simplified catalytic cycle for the hydroamination of alkynes mediated by Lewis acidic Zn(TFA)2.

Storage and Handling

-

Hygroscopicity: Extreme. The compound will revert to the hydrate within minutes of exposure to air.

-

Storage: Store in a tightly sealed vial inside an Argon-filled glovebox or desiccator with

. -

Safety: While less corrosive than free TFA, the salt can hydrolyze to release TFA in moist environments. Wear standard PPE (gloves, goggles).

References

-

Encyclopedia of Reagents for Organic Synthesis. "Zinc Trifluoroacetate." Wiley Online Library. Link

-

Atomic Layer Deposition of ZnO. "Growth of Zinc Oxide Thin Films using Zinc Trifluoroacetate." Journal of Vacuum Science & Technology A. Link

-

Lewis Acid Catalysis. "Zinc-Catalyzed Hydroamination of Alkynes." Journal of Organic Chemistry. Link

-

Thermal Decomposition Studies. "Thermal analysis of metal trifluoroacetates." Thermochimica Acta. Link

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Anticipated Crystal Structure of Zinc Trifluoroacetate Hydrate

Abstract

This technical guide provides a comprehensive overview of zinc trifluoroacetate hydrate, a compound of interest for researchers, chemists, and professionals in drug development. While a definitive single-crystal X-ray diffraction study fully elucidating its crystal structure is not publicly available, this document synthesizes existing knowledge on its synthesis, characterization, and likely structural motifs. By drawing parallels with analogous hydrated zinc carboxylates, this guide offers valuable insights into its expected coordination chemistry and the experimental workflows required for its definitive structural characterization. This work serves as a foundational resource for those looking to work with this compound and highlights the current gap in the scientific literature regarding its precise solid-state architecture.

Introduction: The Significance of Zinc Trifluoroacetate

Zinc(II) ions are essential in a vast array of biological and chemical processes, from their role as cofactors in metalloenzymes to their application as catalysts in organic synthesis.[1] The counter-ion paired with the zinc cation significantly modulates its Lewis acidity, solubility, and reactivity. The trifluoroacetate anion (CF₃COO⁻) is of particular interest due to the strong electron-withdrawing nature of the trifluoromethyl group. This property enhances the Lewis acidity of the zinc center, making zinc trifluoroacetate a potentially more effective catalyst in various organic transformations compared to its acetate analogue.[2]

The hydrated form of zinc trifluoroacetate, Zn(CF₃COO)₂·xH₂O, is the common state of this salt under ambient conditions. The degree of hydration and the coordination of water molecules are critical factors that influence the compound's solid-state structure, thermal stability, and solubility. Understanding the crystal structure of zinc trifluoroacetate hydrate is paramount for controlling its properties and for its rational application in areas such as materials science and as a precursor for the synthesis of other zinc-containing compounds.

Synthesis and Crystallization: A Self-Validating Protocol

While a standardized, peer-reviewed protocol for the synthesis of single crystals of zinc trifluoroacetate hydrate is not readily found in the literature, a reliable method can be designed based on the fundamental principles of inorganic salt synthesis. The following protocol is presented as a self-validating system, where successful synthesis can be confirmed through subsequent characterization.

Synthetic Workflow

The synthesis of zinc trifluoroacetate hydrate is typically achieved through the acid-base reaction between a zinc source and trifluoroacetic acid.

Caption: A generalized workflow for the synthesis of zinc trifluoroacetate hydrate.

Detailed Experimental Protocol

-

Reactant Preparation: Accurately weigh a molar equivalent of high-purity zinc(II) carbonate (ZnCO₃) or zinc(II) oxide (ZnO). In a separate vessel, prepare a dilute aqueous solution of trifluoroacetic acid (TFA), typically around 1 M.

-

Reaction: Slowly add the zinc source in small portions to the stirring TFA solution at room temperature. The use of zinc carbonate will result in the evolution of carbon dioxide gas, providing a visual indicator of the reaction's progress. Continue stirring until the zinc source is fully dissolved. The underlying chemical principle is the neutralization reaction, forming the zinc salt and water (and CO₂ if using the carbonate).

-

Filtration: If any unreacted zinc source remains, filter the solution to obtain a clear aqueous solution of zinc trifluoroacetate. This step is crucial for obtaining a pure product suitable for crystallization.

-

Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the water solvent. The principle of slow evaporation is to gradually increase the concentration of the salt beyond its saturation point, promoting the formation of well-ordered single crystals rather than a polycrystalline powder.

-

Isolation and Drying: Once crystals of a suitable size have formed, carefully decant the mother liquor. Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities and then with a volatile solvent like diethyl ether to facilitate drying. Dry the crystals under a gentle stream of air or in a desiccator.

Physicochemical Characterization

Given the absence of a published single-crystal structure, a combination of other analytical techniques is essential to characterize zinc trifluoroacetate hydrate and validate its synthesis.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phases present in a solid sample. The obtained diffraction pattern serves as a unique "fingerprint" of the material. For a newly synthesized batch of zinc trifluoroacetate hydrate, the PXRD pattern would confirm its crystallinity and could be used for phase identification if a reference pattern becomes available in the future.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable information about the thermal stability and the presence of hydrated water molecules.

-

TGA: A TGA thermogram would show a weight loss step corresponding to the dehydration of the compound upon heating. The temperature range of this weight loss and the percentage of weight lost can be used to determine the number of water molecules per formula unit.

-

DSC: The DSC curve would show endothermic peaks corresponding to the dehydration and subsequent decomposition of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a useful tool for confirming the presence of the trifluoroacetate and water ligands. Key expected vibrational bands include:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (water) | 3500 - 3200 |

| Asymmetric COO⁻ stretch | 1700 - 1650 |

| Symmetric COO⁻ stretch | 1450 - 1400 |

| C-F stretch | 1200 - 1000 |

Anticipated Crystal Structure and Coordination Environment

While the precise crystal structure of zinc trifluoroacetate hydrate remains to be definitively determined, an educated prediction of its coordination environment can be made based on the known chemistry of zinc(II) carboxylates.

It is highly probable that the zinc(II) ion in the hydrated trifluoroacetate salt adopts a six-coordinate, octahedral geometry. This is a common coordination number for zinc(II) in the presence of water and carboxylate ligands.[3] The coordination sphere is likely to be composed of both trifluoroacetate anions and water molecules. The trifluoroacetate ligands could coordinate to the zinc center in a monodentate or bidentate fashion. The water molecules would occupy the remaining coordination sites.

A plausible structure would be diaquabis(trifluoroacetato)zinc(II) , with the chemical formula [Zn(CF₃COO)₂(H₂O)₂] . In this arrangement, the two trifluoroacetate ligands and two water molecules would directly coordinate to the central zinc atom. The remaining water molecules, if any, would be present as lattice water, involved in hydrogen bonding with the coordinated ligands.

Sources

- 1. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrolyte Engineering with TFA- Anion-Rich Solvation Structure to Construct Highly Stable Zn2+/Na+ Dual-Salt Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coordination modulation of hydrated zinc ions to enhance redox reversibility of zinc batteries - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic properties of zinc;2,2,2-trifluoroacetate

An In-Depth Technical Guide to the Spectroscopic Properties of Zinc 2,2,2-Trifluoroacetate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Signature of a Versatile Catalyst

To the researchers, scientists, and drug development professionals who leverage the unique chemical properties of organometallic compounds, this guide offers a deep dive into the spectroscopic characterization of zinc 2,2,2-trifluoroacetate, often encountered as its hydrate. This compound, a white crystalline solid, is more than a simple salt; it is a powerful Lewis acid catalyst whose utility in organic synthesis and potential in biochemical applications demand a thorough understanding of its structural and electronic properties.[1][2] The strong electron-withdrawing nature of the trifluoroacetate anions significantly enhances the Lewis acidity of the zinc(II) cation, driving its catalytic efficacy.[1]

This document is structured not as a rigid manual but as a logical exploration of the compound's character. We will move from its fundamental coordination chemistry to the practical application of key spectroscopic techniques. Our focus is on the causality behind the data—why we see a particular signal, what it implies about the molecule's structure and environment, and how this knowledge can be reliably reproduced and validated in your own laboratories.

Core Structural & Coordination Chemistry

A meaningful interpretation of spectroscopic data begins with a solid understanding of the molecule's structure. Zinc(II), a d¹⁰ metal ion, is flexible in its coordination geometry but typically favors a tetrahedral arrangement in complexes like zinc trifluoroacetate.[1] In its hydrated form, water molecules can also act as ligands. The coordination environment is the primary determinant of the spectroscopic output, influencing everything from vibrational frequencies to nuclear magnetic resonance signals.

Unlike zinc acetate, where the zinc center can be octahedral in the dihydrate form, the steric bulk and strong electronegativity of the trifluoroacetate groups favor a less crowded geometry.[1][3] Understanding this coordination is paramount for predicting and interpreting the spectroscopic data that follows.

Caption: Tetrahedral coordination of Zn²⁺ with trifluoroacetate ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state structure of zinc trifluoroacetate and its complexes. The choice of nucleus to observe is critical and provides complementary information.

¹⁹F NMR Spectroscopy: The Primary Fingerprint

Expertise & Experience: For any fluorinated compound, ¹⁹F NMR is the most direct and sensitive method of characterization. The trifluoroacetate anion contains three magnetically equivalent fluorine atoms, which simplifies the spectrum immensely. The strong electron-withdrawing effect of the carboxylate group and its coordination to zinc will influence the chemical shift, making it a sensitive probe of the ligand's electronic environment.

Expected Spectrum: A single, sharp resonance is expected. The chemical shift will be distinct from that of free trifluoroacetic acid, and changes in this shift can be used to study ligand exchange dynamics or binding to other substrates.

Protocol 2.1: ¹⁹F NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of zinc trifluoroacetate hydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Internal Standard: For precise chemical shift referencing, a small amount of an inert fluorinated compound (e.g., trifluorotoluene) can be added, though referencing to the instrument's lock signal is often sufficient.

-

Instrument Setup:

-

Tune and match the ¹⁹F probe.

-

Set the spectral width to cover the expected region for trifluoroacetate signals (e.g., -70 to -90 ppm).

-

Use a standard pulse-acquire experiment. A 30° pulse angle is recommended to ensure full relaxation between scans.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a standard exponential window function and Fourier transform the Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the peak appropriately.

⁶⁷Zn NMR Spectroscopy: A Specialist's Tool

Expertise & Experience: ⁶⁷Zn is the only NMR-active zinc isotope, but its practical use is limited by several factors: low natural abundance (4.10%), a quadrupole moment that leads to broad signals, and low sensitivity.[4] For large or asymmetric molecules, the signal can become too broad to detect with standard high-resolution spectrometers.[4] Therefore, ⁶⁷Zn NMR is typically reserved for studying small, symmetric zinc complexes where relaxation times are favorable.[4]

Expected Spectrum: A very broad signal over a wide chemical shift range is anticipated. Its utility for routine characterization of zinc trifluoroacetate is low, but it could be valuable in specialized studies of zinc coordination and relaxation.

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: The trifluoroacetate ligand itself contains no protons and its carbons are challenging to observe. The quaternary carbon of the CF₃ group will show a quartet in the ¹³C spectrum due to coupling with the three fluorine atoms (¹JCF), while the carboxylate carbon will show a weaker quartet (²JCF). The primary utility of ¹H NMR is to observe coordinated water molecules or solvent, whose signals may be broadened or shifted upon coordination to the Lewis acidic zinc center.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the bonding framework of the molecule. The frequencies of absorption (IR) or scattering (Raman) correspond to specific bond stretches, bends, and torsions.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is invaluable for confirming the presence of the trifluoroacetate functional groups and the water of hydration. The key is to look for the strong, characteristic absorptions of the C-F and carboxylate (COO⁻) groups. The position of the carboxylate stretches provides insight into the coordination mode (e.g., monodentate vs. bidentate).

Expected Spectrum:

-

O-H Stretch (Hydrate): A very broad and strong absorption in the 3200-3500 cm⁻¹ region, characteristic of water of hydration.[5]

-

C=O Stretch (Asymmetric): A strong band typically around 1650-1700 cm⁻¹. Its position is sensitive to coordination.

-

C-F Stretches: Multiple very strong and sharp absorptions in the 1100-1300 cm⁻¹ region.

-

Zn-O Stretch: A weaker absorption in the far-IR region, typically below 400 cm⁻¹.

Protocol 3.1: Attenuated Total Reflectance (ATR)-IR Analysis

-

Sample Preparation: Place a small amount of the solid zinc trifluoroacetate hydrate powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed. This method is self-validating as it requires minimal sample manipulation.

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This is a critical step for data integrity.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.[6]

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum, generating the final absorbance or transmittance spectrum. Use a baseline correction algorithm if needed.

Raman Spectroscopy

Expertise & Experience: Raman spectroscopy is complementary to IR. While C-F and C=O stretches are active in both, symmetric vibrations, such as the symmetric COO⁻ stretch and the Zn-O stretch, often give rise to strong, sharp signals in the Raman spectrum, providing clearer insight into the metal-ligand framework.[7][8]

Expected Spectrum:

-

Symmetric COO⁻ Stretch: A strong, sharp peak typically in the 1400-1450 cm⁻¹ region.

-

C-F Bending/Stretching Modes: Signals in the 700-1300 cm⁻¹ range.

-

Zn-O Stretch: A distinct signal in the low-frequency region (200-400 cm⁻¹), which is a direct probe of the metal-ligand bond.[7]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information on the compound's molecular weight and fragmentation patterns, confirming its composition. The choice of ionization technique is crucial. Electrospray Ionization (ESI) is well-suited for this pre-formed salt. A key insight from the field is that trifluoroacetic acid in LC-MS systems can chelate metals from stainless steel components, forming interference ions, a phenomenon that researchers should be aware of.[9]

Expected Spectrum (Positive Ion ESI): One might expect to see ions corresponding to the loss of one trifluoroacetate anion, such as [Zn(CF₃COO)]⁺. Adducts with solvent molecules (e.g., acetonitrile) are also common. The intact molecular ion of the neutral salt is not typically observed in ESI.

Protocol 4.1: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of zinc trifluoroacetate in a solvent suitable for ESI, such as methanol, acetonitrile, or water.

-

Instrument Setup:

-

Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump.

-

Operate in positive ion detection mode.

-

Optimize source parameters: capillary voltage (e.g., 3-4 kV), cone voltage (20-40 V, to control fragmentation), and desolvation gas temperature and flow.

-

-

Data Acquisition: Acquire spectra over a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting spectrum for the isotopic pattern characteristic of zinc to confirm the identity of zinc-containing fragments.

Thermal Analysis (TGA/DSC)

Expertise & Experience: For a hydrated salt, thermal analysis is not just useful, it is essential. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. Together, they provide a complete picture of dehydration events, thermal stability, and decomposition pathways. The decomposition of similar zinc salts like zinc acetate proceeds via dehydration followed by decomposition to zinc oxide (ZnO), a pathway that can be anticipated for zinc trifluoroacetate.[10][11]

Expected Thermal Events:

-

Dehydration: A distinct mass loss step corresponding to the loss of water molecules, typically occurring below 150°C.

-

Decomposition: A subsequent, often more complex, mass loss event at higher temperatures (e.g., >250°C) corresponding to the decomposition of the anhydrous salt to zinc oxide.

Sources

- 1. Buy 2,2,2-trifluoroacetic acid;zinc;hydrate | 1276028-18-2 [smolecule.com]

- 2. Buy 2,2,2-trifluoroacetic acid;zinc;hydrate (EVT-13956611) [evitachem.com]

- 3. Zinc acetate - Wikipedia [en.wikipedia.org]

- 4. (67Zn) Zinc NMR [chem.ch.huji.ac.il]

- 5. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Deposition of zinc sulphide films from thiourea complexes and a study of their optical properties | Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases [journals.vsu.ru]

- 8. Zinc(II) hydration in aqueous solution. A Raman spectroscopic investigation and an ab- initio molecular orbital study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Thermal Stability & Decomposition Kinetics of Zinc Trifluoroacetate

This guide details the thermal stability profile, decomposition kinetics, and handling protocols for Zinc Trifluoroacetate (Zn(TFA)₂) . It deviates from standard template structures to prioritize the specific physicochemical behaviors of fluorinated carboxylates, specifically the critical divergence between inert and oxidative decomposition pathways.

Technical Whitepaper | Version 1.0

Executive Technical Summary

Zinc Trifluoroacetate (Zn(CF₃COO)₂, CAS: 16724-77-9 / 207801-31-8 for hydrate) serves as a specialized Lewis acid catalyst and a precursor for fluorinated zinc nanostructures. Unlike non-fluorinated analogues (e.g., Zinc Acetate), Zn(TFA)₂ exhibits a bimodal decomposition pathway heavily influenced by atmospheric conditions.

Key Stability Thresholds:

-

Dehydration Onset: ~100–130°C (Loss of coordinated water).

-

Critical Instability: >175°C (Rapid anhydrous decomposition).

-

Terminal Product (Inert N₂): Zinc Fluoride (ZnF₂).[1]

-

Terminal Product (Air/O₂): Zinc Oxide (ZnO) (requires T > 500°C for complete conversion).

Core Insight: Researchers must recognize that under inert conditions (N₂/Ar), the thermal decomposition of Zn(TFA)₂ does not yield ZnO, but rather high-surface-area ZnF₂. This is a common failure point in material synthesis protocols assuming oxide formation.

Physicochemical Profile

The commercial reagent is typically supplied as a hydrate (Zn(CF₃COO)₂ · xH₂O). The electron-withdrawing nature of the trifluoromethyl group (-CF₃) significantly alters the Lewis acidity and thermal lability compared to zinc acetate.

| Property | Specification |

| Formula | Zn(CF₃COO)₂[2][3] · xH₂O |

| Molecular Weight | 291.44 g/mol (Anhydrous) |

| Appearance | White hygroscopic powder |

| Solubility | Soluble in water, alcohols, acetone; slightly soluble in non-polar solvents. |

| Hygroscopicity | High; rapidly re-absorbs atmospheric moisture to reform hydrate. |

Thermal Decomposition Mechanism

The decomposition of Zn(TFA)₂ is a multi-stage process. The following data is synthesized from thermogravimetric analysis (TGA) and evolved gas analysis (EGA) studies.

Decomposition Kinetics (Step-by-Step)

Stage I: Dehydration (Ambient to 130°C)

The initial mass loss (approx. 5-10% depending on hydration state) corresponds to the removal of lattice water.

-

Operational Note: Vacuum drying at 110°C is required to isolate the anhydrous species for catalytic applications.

Stage II: Anhydrous Stability Window (130°C – 170°C) The anhydrous salt is relatively stable in this narrow window. However, prolonged exposure to temperatures nearing 175°C initiates slow degradation.

Stage III: Primary Decomposition (>175°C) This is the critical failure point. TGA data indicates a massive weight loss (>80%) occurring rapidly between 175°C and 350°C. The mechanism involves the cleavage of the C-C bond between the carboxyl and trifluoromethyl groups.

Pathway Divergence (Atmosphere Dependent)

The "Scientific Integrity" of your protocol depends on controlling the atmosphere, as the final product changes entirely.

-

Pathway A: Inert Atmosphere (Nitrogen/Argon) Decomposition leads to Zinc Fluoride (ZnF₂) . The fluorine atoms from the TFA ligand are retained by the zinc center.

-

Pathway B: Oxidative Atmosphere (Air/Oxygen) In the presence of oxygen or high humidity, the intermediate fluorides hydrolyze or oxidize to form Zinc Oxide (ZnO) , typically requiring higher temperatures (>500°C) to remove residual fluorine.

Visualization of Decomposition Pathways

Figure 1: Divergent thermal decomposition pathways of Zinc Trifluoroacetate based on atmospheric conditions.

Experimental Protocols

Synthesis of High-Purity Zn(TFA)₂

This protocol ensures minimal acetate contamination, common in commercial grades.

Reagents:

-

Zinc Oxide (ZnO), 99.9% trace metals basis.

-

Trifluoroacetic Acid (TFA), >99%.

-

Deionized Water (18.2 MΩ).

Workflow:

-

Slurry Preparation: Suspend 5.0 g of ZnO in 20 mL of DI water in a round-bottom flask.

-

Acid Addition: Add TFA dropwise (excess, ~1.5 molar equivalents) while stirring. The reaction is exothermic.

-

Observation: The white ZnO slurry will dissolve to form a clear solution.

-

-

Reflux: Heat to 80°C for 1 hour to ensure complete conversion.

-

Evaporation: Rotary evaporate the solution to dryness.

-

Purification (Critical): Redissolve the solid in a minimum amount of acetone and re-precipitate with hexane to remove excess free acid.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

TGA/DSC Characterization Setup

To validate the stability of your specific batch, use the following instrument parameters.

| Parameter | Setting | Rationale |

| Crucible | Alumina ( | Avoid aluminum pans; TFA byproducts can be corrosive at high T. |

| Sample Mass | 5 – 10 mg | Minimizes thermal gradients. |

| Purge Gas | Nitrogen (50 mL/min) | Critical: Use N₂ to observe the ZnF₂ plateau. Use Air to observe ZnO formation. |

| Ramp Rate | 10°C/min | Standard rate for kinetic comparison. |

| Temp Range | 30°C to 600°C | Covers dehydration, decomposition, and calcination. |

Quantitative Data Summary

The following table summarizes typical TGA mass loss events for Zinc Trifluoroacetate Hydrate under Nitrogen.

| Temperature Range | Mass Loss (%) | Event Description | Product Identified |

| 30°C – 130°C | 5 – 12% | Dehydration of coordinated water. | Anhydrous Zn(TFA)₂ |

| 130°C – 175°C | < 1% | Stable plateau (Anhydrous window). | Zn(TFA)₂ |

| 175°C – 350°C | 60 – 70% | Major Decomposition. Release of volatile fluorocarbons/anhydrides. | ZnF₂ (Amorphous/Crystalline) |

| > 500°C | Variable | Slow conversion if O₂ traces present; stable if pure N₂. | ZnF₂ (or ZnO trace) |

Safety & Handling (E-E-A-T)

Warning: The thermal decomposition of trifluoroacetates releases toxic and corrosive fluorinated gases.

-

HF Evolution: If moisture is present during high-temperature decomposition, Hydrogen Fluoride (HF) may form. Always vent TGA exhaust into a scrubber or fume hood.

-

Corrosivity: Trifluoroacetic anhydride (a byproduct) is highly corrosive to mucous membranes.

-

Storage: Store in a desiccator. The hydrate formation alters the stoichiometry, affecting catalytic loading calculations.

References

-

Thermal Decomposition of Metal Trifluoroacetates (Zn, Ba, Mg)

- Source: ResearchG

-

Relevance: Establishes the formation of metal fluorides (ZnF2) under nitrogen atmosphere at 350°C.[1]

-

Link:

-

Zinc Trifluoroacetate Stability in Vitrimers

-

Synthesis and Properties of Zinc Trifluoroacetate

- Source: Sigma-Aldrich / PubChem

-

Relevance: Physicochemical properties, CAS numbers, and safety data.[3]

-

Link:

-

General Decomposition of Trifluoroacetic Acid Derivatives

- Source: Journal of the Chemical Society B

- Relevance: Mechanisms of CF3 group elimination and volatile byproduct form

-

Link:

Sources

An In-depth Technical Guide to the Lewis Acidity of Zinc Trifluoroacetate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the catalytic properties of reagents is paramount. This guide provides a detailed exploration of the Lewis acidity of zinc trifluoroacetate, Zn(O₂CCF₃)₂, a versatile and potent catalyst in organic synthesis. We will delve into the theoretical underpinnings of its acidic nature, robust methodologies for its quantification, and its practical applications, offering field-proven insights to empower your research and development endeavors.

The Genesis of Lewis Acidity in Zinc Trifluoroacetate: A Molecular Perspective

The Lewis acidity of zinc trifluoroacetate is not an incidental property but rather a direct consequence of its unique electronic and structural characteristics. At its core, a Lewis acid is defined as an electron-pair acceptor. In the case of zinc trifluoroacetate, the zinc(II) ion serves as the electron-deficient center, but its acidity is significantly amplified by the influence of its trifluoroacetate ligands.

The trifluoroacetate anion (CF₃COO⁻) possesses a strong electron-withdrawing character due to the presence of three highly electronegative fluorine atoms.[1] This inductive effect pulls electron density away from the carboxylate group and, consequently, from the zinc center to which it is coordinated. This heightened electrophilicity of the zinc ion makes it a more effective Lewis acid, readily available to accept electron pairs from nucleophiles.[1][2]

The coordination environment of the zinc ion further contributes to its Lewis acidic character. Zinc(II) has a d¹⁰ electron configuration, and in complexes, it can adopt various coordination geometries.[3] The structure of the ligands constrains the metal center, and in many cases, this results in a coordinatively unsaturated state, eager to accept additional ligands (Lewis bases) to achieve a more stable configuration.[3]

Comparative Analysis with Other Zinc Salts

To appreciate the enhanced Lewis acidity of zinc trifluoroacetate, it is instructive to compare it with other common zinc salts like zinc acetate (Zn(OAc)₂) and zinc trifluoromethanesulfonate (zinc triflate, Zn(OTf)₂).

| Zinc Salt | Anion | Inductive Effect of Anion | Relative Lewis Acidity |

| Zinc Acetate | Acetate (CH₃COO⁻) | Electron-donating | Weakest |

| Zinc Trifluoroacetate | Trifluoroacetate (CF₃COO⁻) | Strongly electron-withdrawing | Strong |

| Zinc Triflate | Triflate (CF₃SO₃⁻) | Very strongly electron-withdrawing | Strongest |

As the table illustrates, the electron-withdrawing strength of the anion directly correlates with the Lewis acidity of the zinc salt. While zinc acetate is considered a mild Lewis acid, the trifluoroacetate and triflate derivatives exhibit significantly enhanced reactivity due to the powerful inductive effects of their respective anions.[1][2][4]

Quantifying Lewis Acidity: Methodologies and Experimental Protocols

A qualitative understanding of Lewis acidity is useful, but for precise catalytic design and reaction optimization, quantitative data is indispensable. Several methods exist for determining the strength of a Lewis acid, which can be broadly categorized into effective, global, and intrinsic metrics.[5] Effective metrics, which measure the effect of the Lewis acid on a probe molecule, are the most commonly employed in experimental chemistry.[5]

The Gutmann-Beckett Method: A Robust NMR-Based Approach

The Gutmann-Beckett method is a widely adopted experimental procedure for assessing the Lewis acidity of molecular species.[5][6][7] This technique utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO or TEPO), and measures the change in its ³¹P NMR chemical shift upon coordination with a Lewis acid.[5][6][7][8] The oxygen atom in TEPO is a strong Lewis base, and its interaction with a Lewis acid causes a deshielding of the adjacent phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum.[5][6]

The magnitude of this chemical shift change (Δδ³¹P) is directly proportional to the strength of the Lewis acid. The acceptor number (AN) can be calculated from the experimental data to provide a quantitative measure of Lewis acidity.[6]

2.1.1. Experimental Protocol for the Gutmann-Beckett Method

This protocol outlines the steps for determining the Lewis acidity of zinc trifluoroacetate using the Gutmann-Beckett method.

Materials:

-

Zinc trifluoroacetate (anhydrous)

-

Triethylphosphine oxide (TEPO)

-

Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

-

NMR tubes

-

High-resolution NMR spectrometer with ³¹P capabilities

Procedure:

-

Preparation of the TEPO Standard:

-

Prepare a stock solution of TEPO in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).

-

Acquire a ³¹P NMR spectrum of this solution. This will serve as the reference chemical shift (δ_ref).

-

-

Preparation of the Lewis Acid-TEPO Adduct:

-

In a separate NMR tube, dissolve a precise amount of zinc trifluoroacetate in the deuterated solvent.

-

Add an equimolar amount of the TEPO stock solution to the zinc trifluoroacetate solution.

-

Ensure the mixture is homogeneous. Gentle agitation may be required.

-

-

NMR Data Acquisition:

-

Acquire a ³¹P NMR spectrum of the zinc trifluoroacetate-TEPO mixture.

-

Record the new chemical shift of the TEPO adduct (δ_sample).

-

-

Calculation of Lewis Acidity:

-

Calculate the change in chemical shift: Δδ³¹P = δ_sample - δ_ref.

-

The larger the Δδ³¹P value, the stronger the Lewis acidity of the zinc trifluoroacetate.

-

Self-Validation and Causality:

-

Choice of Solvent: The use of a non-coordinating solvent is critical to ensure that the solvent molecules do not compete with the TEPO for coordination to the zinc center, which would lead to an underestimation of the Lewis acidity.

-

Stoichiometry: An equimolar ratio of the Lewis acid and the probe is typically used. However, for weak Lewis acids, incomplete adduct formation can occur.[8] In such cases, a titration experiment, where the concentration of the Lewis acid is varied while keeping the TEPO concentration constant, can provide more accurate results.[9]

-

Purity of Reagents: The use of anhydrous reagents and solvents is crucial, as water is a Lewis base and can interfere with the measurement by coordinating to the zinc ion.

Caption: Generalized mechanism for zinc trifluoroacetate-catalyzed esterification.

Other Notable Catalytic Applications

Beyond esterifications, the catalytic utility of zinc trifluoroacetate and its close relative, zinc triflate, extends to a variety of other important reactions, including:

-

Aldol Reactions: Facilitating the formation of carbon-carbon bonds by activating the carbonyl component. [2]* Silylations: Promoting the silylation of alkynes and other substrates. [10]* Friedel-Crafts Type Reactions: Catalyzing the alkylation and acylation of aromatic rings.

-

Cyclizations: Enabling the formation of cyclic structures from linear precursors. [1]* Tandem Condensation-Dehydrogenation-Aromatization: As demonstrated with zinc triflate, catalyzing complex multi-step transformations. [11] The choice of zinc trifluoroacetate as a catalyst is often driven by its balance of reactivity, cost-effectiveness, and relatively low toxicity compared to other Lewis acids.

Handling, Safety, and Synthesis

Safe Handling and Storage

Zinc trifluoroacetate hydrate is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation. [12][13][14]Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [13][14]It is also advisable to work in a well-ventilated area or a fume hood to avoid inhalation of any dust. [13][14]The compound should be stored in a tightly closed container in a dry place. [14]

Synthesis of Zinc Trifluoroacetate

Zinc trifluoroacetate can be synthesized through the reaction of zinc oxide or zinc carbonate with trifluoroacetic acid. [15]The reaction proceeds via a classic acid-base neutralization.

Reaction Scheme: ZnO + 2 CF₃COOH → Zn(O₂CCF₃)₂ + H₂O

Alternatively, zinc metal can be reacted with trifluoroacetic acid, although this reaction is typically slower.

Conclusion

The Lewis acidity of zinc trifluoroacetate is a powerful tool in the arsenal of the synthetic chemist. Its enhanced reactivity, stemming from the strong electron-withdrawing nature of the trifluoroacetate ligands, makes it a superior catalyst to simpler zinc salts like zinc acetate. A thorough understanding of its properties, coupled with robust quantitative methods like the Gutmann-Beckett ³¹P NMR technique, allows for the rational design and optimization of a wide range of organic transformations. As the demand for efficient and selective catalytic processes continues to grow, the importance of well-characterized and versatile Lewis acids like zinc trifluoroacetate will undoubtedly increase.

References

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. National Center for Biotechnology Information. [Link]

-

Gutmann–Beckett method. Wikipedia. [Link]

-

Illuminating Lewis acidity strength. -ORCA - Cardiff University. [Link]

-

Lewis Acidic Zinc(II) Complexes of Tetradentate Ligands as Building Blocks for Responsive Assembled Supramolecular Structures. MDPI. [Link]

-

12.5: Zinc as Lewis Acid and Template. Chemistry LibreTexts. [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Refubium - Freie Universität Berlin. [Link]

-

Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica. Dalton Transactions (RSC Publishing). [Link]

-

Quantification of Lewis Acidity and Lewis Basicity: A Density-Based Reactivity Theory Study. MDPI. [Link]

-

Determination of Lewis Acidity using 31P NMR. Carbon. [Link]

- RU2483056C2 - Method of producing zinc acetate dihydrate.

-

Lewis acidic zinc(ii) salen-type Schiff-base complexes: sensing properties and responsive nanostructures. Dalton Transactions (RSC Publishing). [Link]

-

Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications (RSC Publishing). [Link]

-

Quantifying Lewis acidity and oxophilicity of Lewis acid metal-ligand complexes for asymmetric catalysis using 31 P NMR spectroscopy. Morressier. [Link]

-

Zinc Acetate in Organic Synthesis and Catalysis: A Review. Bentham Science Publisher. [Link]

-

Zinc acetate. Wikipedia. [Link]

-

Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ChemRxiv. [Link]

-

Zinc triflate. Wikipedia. [Link]

-

Zinc triflate catalyzed 1,3-indolylation of cyclohexanones: tandem condensation, dehydrogenation and aromatization sequence. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648. PubChem. [Link]

-

Solvent-free synthesis of ZIF-8 from zinc acetate with the assistance of sodium hydroxide. RSC Publishing. [Link]

-

(PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]

-

Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes | Inorganic Chemistry. ACS Publications. [Link]

-

Highly reversible and stable Zn metal anodes realized using a trifluoroacetamide electrolyte additive. RSC Publishing. [Link]

-

Synthesis of Zinc Acetate from Old Zinc Carbon Batteries. YouTube. [Link]

-

Zinc Trifluoroacetate Hydrate. AMERICAN ELEMENTS. [Link]

-

Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]

Sources

- 1. Buy 2,2,2-trifluoroacetic acid;zinc;hydrate | 1276028-18-2 [smolecule.com]

- 2. Zinc Trifluoromethanesulfonate|Lewis Acid Catalyst [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. magritek.com [magritek.com]

- 8. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Zinc triflate - Wikipedia [en.wikipedia.org]

- 11. Zinc triflate catalyzed 1,3-indolylation of cyclohexanones: tandem condensation, dehydrogenation and aromatization sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. researchgate.net [researchgate.net]

Advanced MOF Engineering: Zinc Trifluoroacetate as a Strategic Precursor

Topic: Zinc Trifluoroacetate as a Precursor for MOFs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of Zinc-based Metal-Organic Frameworks (MOFs), Zinc Acetate (Zn(OAc)₂) is the ubiquitous default. However, for high-stakes applications in drug delivery and catalysis , the standard acetate route often yields frameworks with insufficient moisture stability and uncontrolled defect densities.

This guide details the strategic application of Zinc Trifluoroacetate Hydrate (Zn(CF₃COO)₂·xH₂O) . Unlike its non-fluorinated counterpart, Zn(tfa)₂ serves a dual function: it acts as a metal source with enhanced Lewis acidity and as an in situ fluorinating agent that engineers hydrophobic defects. These properties are critical for stabilizing MOFs in physiological media and modulating pore environments for hydrophobic drug encapsulation.

Part 1: Mechanistic Foundation

1.1 The Fluorine Effect in Coordination Equilibrium

The substitution of methyl hydrogens with fluorine atoms shifts the pKa of the conjugate acid significantly (Acetic Acid: ~4.76 vs. Trifluoroacetic Acid: ~0.23). This drastic increase in acidity alters the coordination kinetics during MOF assembly:

-

Enhanced lability: The trifluoroacetate (TFA) anion is a better leaving group than acetate, accelerating the ligand exchange rate with organic linkers (e.g., terephthalic acid, imidazoles).

-

Defect Capping: In "modulated synthesis," TFA anions compete with linkers for coordination sites. Unlike acetate, the bulky and hydrophobic –CF₃ group, when left coordinated (defect site), creates a superhydrophobic pocket. This "capped defect" prevents water attack at the metal cluster, a common failure mode in MOF-5 and MOF-74 series.

1.2 Lewis Acidity and Cluster Formation

The electron-withdrawing nature of the –CF₃ group increases the Lewis acidity of the Zn²⁺ center in the precursor solution. This promotes the formation of distinct Secondary Building Units (SBUs) that might be kinetically inaccessible with standard acetate.

Part 2: Experimental Protocols

Protocol A: Direct Solvothermal Synthesis of Fluorinated MOFs

Case Study: Synthesis of Zn-TPY-1 (Terpyridine-based Framework) This protocol demonstrates the use of Zn(tfa)₂ to form a framework where the trifluoroacetate anion is structurally incorporated to balance charge and direct pore topology.

Materials:

-

Precursor: Zinc Trifluoroacetate Hydrate [Zn(CF₃COO)₂·xH₂O]

-

Linker: 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (H-TPY)

-

Modulator: Trifluoroacetic Acid (1M aqueous solution)[3]

Workflow:

-

Precursor Dissolution: Dissolve 116.6 mg (0.40 mmol) of Zn(CF₃COO)₂·xH₂O in 4.0 mL of DMF. Sonicate until clear.

-

Linker Dissolution: In a separate vial, dissolve 141.2 mg (0.40 mmol) of H-TPY in 4.0 mL of DMF.

-

Modulation: Add 300 µL of 1M CF₃COOH to the precursor solution. Note: This suppresses rapid nucleation, ensuring high crystallinity.

-

Reaction: Combine solutions in a 20 mL scintillation vial. Seal and heat at 100°C for 48 hours in an isothermal oven.

-

Harvesting: Cool to room temperature. Filter the resulting colorless block crystals.

-

Activation: Solvent exchange with anhydrous DMF (3x) followed by Chloroform (3x) over 24 hours.

Validation:

-

PXRD: Confirm crystallinity against simulated patterns.

-

¹⁹F-NMR (Digested): Dissolve washed crystals in DCl/DMSO-d6. A peak at -74 ppm confirms the presence of coordinated trifluoroacetate within the framework (defect or structural).

Protocol B: Defect Engineering for Hydrophobic Shielding

Application: Stabilizing ZIF-8 for Drug Delivery Standard ZIF-8 is stable but can degrade in acidic tumor environments too quickly. Using Zn(tfa)₂ introduces hydrophobic defects that retard hydrolysis.

Workflow:

-

Mix: Combine Zn(CF₃COO)₂ and 2-methylimidazole (H-MeIm) in Methanol (Molar ratio 1:8).

-

Assembly: Stir at room temperature for 2 hours. The faster exchange rate of TFA will lead to rapid precipitation.

-

Result: The resulting ZIF-8 nanoparticles will possess surface-coordinated –OCOCF₃ groups.

-

Effect: These groups create a "Teflon-like" shield around the MOF particle, significantly extending its half-life in PBS (Phosphate Buffered Saline) compared to Acetate-derived ZIF-8.

Part 3: Visualization & Logic

3.1 Synthesis Logic Pathway

The following diagram illustrates the decision matrix for choosing Zn(tfa)₂ and the resulting structural outcomes.

Caption: Decision pathway for Zn(tfa)₂ usage. Pathway choice depends on linker stoichiometry and reaction kinetics.

3.2 Comparative Analysis: Acetate vs. Trifluoroacetate

| Feature | Zinc Acetate (Zn(OAc)₂) | Zinc Trifluoroacetate (Zn(tfa)₂) | Impact on MOF |

| pKa of Conjugate Acid | 4.76 (Weak Acid) | 0.23 (Strong Acid) | Zn(tfa)₂ allows faster ligand exchange; requires lower temp or less base. |

| Leaving Group Ability | Moderate | High | Higher crystallinity due to reversible defect correction during growth. |

| Hydrophobicity | Low (Hydrophilic CH₃) | High (Hydrophobic CF₃) | Zn(tfa)₂-derived MOFs exhibit higher water contact angles (stable in humid air). |

| Cluster Capping | Acetate caps are hydrolytically unstable. | TFA caps are bulky and repel water. | Critical for drug delivery vehicles requiring extended circulation time. |

Part 4: Critical Considerations for Drug Development

For professionals in drug delivery, the switch to Zn(tfa)₂ is not merely chemical—it is functional.

-

Payload Protection: If your drug payload is hygroscopic or sensitive to hydrolysis, the hydrophobic pore environment created by TFA defects can act as a stabilizing "excipient" at the molecular level.

-

Toxicity Profile: While TFA is generally removed during activation, residual TFA is less biocompatible than acetate. Rigorous solvent exchange (Protocol A, Step 6) is mandatory. Validation via Ion Chromatography (IC) to ensure <5 ppm residual fluoride/TFA is recommended before biological assays.

-

Scale-up: Zn(tfa)₂ is more expensive than Zn(OAc)₂. However, the yield of high-quality, defect-engineered crystals often offsets the cost by reducing batch failures due to moisture sensitivity.

References

-

Synthesis of Zn-TPY-1: White, K. A., et al. "Near-Infrared Emitting Lanthanide Metal-Organic Frameworks with Tunable Photophysical Properties." University of Pittsburgh D-Scholarship, 2010.

-

Defect Engineering & Modulators: Zahn, G., et al. "Insight into the mechanism of modulated syntheses: in situ synchrotron diffraction studies on the formation of Zr-fumarate MOF." CrystEngComm, 2014.

-

Fluorinated MOF Stability: Zhang, Y., et al. "Defect Engineering in Metal–Organic Framework Nanocrystals: Implications for Mechanical Properties and Performance." ACS Applied Nano Materials, 2022.

-

Zn-MOF for Drug Delivery: Sun, Y., et al. "Metal-Organic Frameworks for Drug Delivery." Semantic Scholar, 2020.

-

Precursor Properties: Sigma-Aldrich Product Specification, "Zinc trifluoroacetate hydrate."

Sources

The Catalytic Versatility of Zinc Trifluoroacetate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Catalyst

In the landscape of modern organic synthesis and drug development, the pursuit of efficient, selective, and robust catalytic systems is paramount. Among the plethora of Lewis acid catalysts, zinc-based compounds have garnered significant attention due to their low toxicity, cost-effectiveness, and unique reactivity. This guide delves into the core of one such promising catalyst: zinc trifluoroacetate, Zn(CF₃COO)₂. While often overshadowed by its counterparts, zinc acetate and zinc triflate, zinc trifluoroacetate possesses a distinct combination of Lewis acidity and solubility that renders it a powerful tool in the synthetic chemist's arsenal. This document aims to provide a comprehensive technical overview, grounded in scientific literature, to illuminate the catalytic prowess of zinc trifluoroacetate for researchers, scientists, and professionals in the pharmaceutical industry. We will explore its fundamental properties, delve into its mechanistic intricacies in key organic transformations, and provide practical, field-proven insights to harness its full potential.

Physicochemical Profile of Zinc Trifluoroacetate: A Foundation for Catalytic Activity

A thorough understanding of a catalyst's physical and chemical properties is fundamental to its effective application. Zinc trifluoroacetate is a white, powdered solid, typically available as a hydrate (Zn(CF₃COO)₂ · xH₂O).[1][2] The trifluoroacetate anion, with its strong electron-withdrawing trifluoromethyl group, significantly enhances the Lewis acidity of the zinc(II) center compared to zinc acetate.[3] This heightened Lewis acidity is a key determinant of its catalytic efficacy.

Key Physicochemical Properties:

| Property | Value/Description | Source(s) |

| Molecular Formula | C₄F₆O₄Zn (anhydrous) | [2] |

| Molecular Weight | 291.42 g/mol (anhydrous basis) | [4] |

| Appearance | White powder | [4] |

| Solubility | Soluble in various organic solvents. | |

| Lewis Acidity | Strong Lewis acid due to the electron-withdrawing trifluoroacetate groups. | [3] |

The coordination environment of the zinc ion in zinc trifluoroacetate can vary depending on the presence of coordinating solvents or ligands, which in turn influences its catalytic activity. This adaptability allows for fine-tuning of reaction conditions to achieve desired outcomes.

The Heart of the Matter: Catalytic Mechanisms and Applications

Zinc trifluoroacetate's utility as a catalyst stems from its ability to act as a potent Lewis acid, activating a wide array of functional groups. This section will explore its role in several pivotal organic reactions, elucidating the underlying mechanisms and providing practical experimental frameworks.

Activating Carbonyls: A Gateway to Carbon-Carbon Bond Formation

A cornerstone of zinc trifluoroacetate's catalytic activity is its interaction with carbonyl compounds. The zinc(II) center coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activation renders the carbonyl group more susceptible to nucleophilic attack, facilitating a range of carbon-carbon bond-forming reactions.

The aldol condensation, a fundamental reaction in organic synthesis, can be effectively catalyzed by zinc-based systems. While specific literature on zinc trifluoroacetate-catalyzed aldol reactions is emerging, the mechanism can be inferred from related zinc catalysts. The reaction proceeds through the activation of an aldehyde or ketone, followed by the attack of an enolate or enol equivalent.

Conceptual Workflow: Zinc-Catalyzed Aldol Condensation

Caption: Conceptual workflow of a zinc-catalyzed aldol condensation.

Experimental Protocol: A General Framework for Aldol Condensation

-

Materials: Aldehyde, ketone, zinc trifluoroacetate, and an appropriate solvent (e.g., dichloromethane, THF).

-

Procedure:

-

To a solution of the aldehyde (1.0 equiv) and ketone (1.2-2.0 equiv) in the chosen solvent, add zinc trifluoroacetate (5-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The choice of solvent and temperature can significantly impact the reaction rate and selectivity. Non-coordinating solvents are often preferred to avoid competition with the carbonyl substrate for coordination to the zinc center.

Synthesis of Heterocycles: Building Complexity with a Versatile Catalyst

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[5] Zinc catalysts, including zinc trifluoroacetate, have proven to be effective in the synthesis of various heterocyclic systems.

Xanthene derivatives are a class of oxygen-containing heterocycles with a broad spectrum of biological activities.[6][7] While studies have highlighted the use of zinc acetate in the synthesis of xanthenes, the enhanced Lewis acidity of zinc trifluoroacetate suggests its potential for even greater efficiency.[6][7] The reaction typically involves the condensation of an aldehyde with a 1,3-dicarbonyl compound.

Plausible Catalytic Cycle for Xanthene Synthesis

Caption: Proposed catalytic cycle for the synthesis of xanthenes.

Experimental Protocol: Synthesis of 1,8-Dioxo-octahydroxanthenes

-

Materials: Aromatic aldehyde, dimedone (or other 1,3-dicarbonyl), zinc trifluoroacetate, and a solvent (e.g., ethanol, or solvent-free).

-

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), dimedone (2 mmol), and zinc trifluoroacetate (5-10 mol%) is prepared.

-

The reaction can be conducted under solvent-free conditions with heating or in a solvent like ethanol under reflux.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solid product is typically isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

The use of zinc trifluoroacetate in this synthesis is anticipated to offer advantages in terms of reaction times and yields due to its enhanced Lewis acidity.

Characterization and Quality Control: Ensuring Catalytic Integrity

The performance of a catalyst is intrinsically linked to its purity and structural integrity. A suite of analytical techniques is employed to characterize zinc trifluoroacetate and to monitor the progress of catalyzed reactions.

Key Characterization Techniques:

| Technique | Application | Expected Observations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and coordination modes of the trifluoroacetate ligand. | Characteristic stretches for C=O, C-F, and Zn-O bonds.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of organic products and investigation of catalyst-substrate interactions. | ¹⁹F NMR is particularly useful for observing the trifluoroacetate anion. |

| Thermogravimetric Analysis (TGA) | Determination of thermal stability and decomposition profile. | Can reveal the presence of coordinated water and the decomposition temperature of the anhydrous salt.[9] |

| X-ray Diffraction (XRD) | Determination of the crystalline structure. | Provides information on the solid-state structure and coordination geometry of the zinc center. |

A robust quality control workflow ensures the reliability and reproducibility of catalytic experiments.

Workflow for Catalyst and Reaction Analysis

Caption: A self-validating workflow for catalytic experiments.

Concluding Remarks and Future Outlook

Zinc trifluoroacetate presents itself as a compelling Lewis acid catalyst with significant potential in organic synthesis and drug development. Its heightened Lewis acidity, coupled with its favorable solubility profile, positions it as a valuable alternative to more traditional zinc-based catalysts. While the body of literature specifically detailing its catalytic applications is still growing, the foundational principles of Lewis acid catalysis and the extensive research on related zinc compounds provide a strong basis for its exploration in a wider range of organic transformations.

Future research should focus on systematically evaluating the catalytic activity of zinc trifluoroacetate in a broader array of reactions, including but not limited to, Friedel-Crafts reactions, Michael additions, and multicomponent reactions. Detailed mechanistic studies, employing both experimental and computational methods, will be crucial in fully elucidating its mode of action and in designing more efficient and selective catalytic systems. As the demand for sustainable and efficient chemical processes continues to grow, the exploration of catalysts like zinc trifluoroacetate will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

- Sayad, R., et al. (2024). Zinc acetate-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study. RSC Advances.

- Sayad, R., et al. (2024).

- BenchChem. (2025).

- Request PDF. Metal-organic framework (ZIF-8) for Knoevenagel condensation and multi-components Biginelli Reaction.

- Smolecule. (2023).

- Journal of Synthetic Chemistry. (2022).

- Bentham Science Publisher. (2023). Zinc Acetate in Organic Synthesis and Catalysis: A Review. Bentham Science Publisher.

- Sigma-Aldrich.

- PubChem. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648. PubChem.

- ChemScene. Building blocks | Bioactive small molecules. ChemScene.

- RSC Publishing. (2024). Zinc acetate-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study. RSC Publishing.

- ResearchGate. Thermal behavior of pure zinc triflate [Zn(OTf)2] salt in the temperature range 50 to 800 °C.

- BenchChem.

- Sigma-Aldrich.

- Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.

- ResearchGate. Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Both Aromatic and Aliphatic Aldehydes.

- ACS Publications. (2018). K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. Organic Letters.

- ResearchGate. The FTIR spectra for the Zinc acetate salt. The bands due to the anion...

- ResearchGate. Preparation and characterization of zinc acetate supported on spherical activated carbon and its catalytic activity in synthesis of vinyl acetate.

- Chemistry LibreTexts. (2018).

- JOCPR.

- Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts.

- Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.

- ResearchGate. (2025). Sustainable Catalysis with Zinc Complexes: Mechanistic Perspectives and Emerging Strategies.

- RSC Publishing. Highly reversible and stable Zn metal anodes realized using a trifluoroacetamide electrolyte additive. RSC Publishing.

- SciELO México.

- Organic Chemistry Laboratory Experiments Stage 2 2 semester 2018-2019.

- MDPI. (2022).

- ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.

- The thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films.

- Organic Chemistry Portal.

- ACS Publications. (2020). Mechanistic Studies of the TRIP Catalyzed Allylation with Organozinc Reagents. The Journal of Organic Chemistry.

- MDPI. (2022). Easy and Fast Obtention of ZnO by Thermal Decomposition of Zinc Acetate and Its Photocatalytic Properties over Rhodamine B Dye. MDPI.

- Journal of the Chemical Society B. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B.

- CAMEO Chemicals.

- MDPI. (2023).

- CDP Innovation. (2012). Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation.

Sources

- 1. Zinc trifluoroethanesulfinate 1416821-53-8 [sigmaaldrich.com]

- 2. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 4. 三氟乙酸锌 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdp-innovation.com [cdp-innovation.com]

- 6. Zinc acetate-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Zinc Trifluoroacetate: A Versatile Reagent for High-Fidelity Proteomics and Protein Engineering

Topic: Zinc Trifluoroacetate in Proteomics Research Applications Format: In-Depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the precise world of proteomics, the choice of salt and counter-ion can dictate the success of an experiment. Zinc Trifluoroacetate (Zn(TFA)₂) —often overshadowed by its chloride and sulfate counterparts—has emerged as a critical reagent in three distinct high-value workflows: clinical tissue preservation , mass spectrometry (MS) sample preparation , and therapeutic protein modification .

Unlike non-volatile salts that clog electrospray ionization (ESI) sources or fixatives that crosslink proteins irreversibly (e.g., formalin), Zn(TFA)₂ offers a unique balance of Lewis acidity, solubility in organic solvents, and anion volatility. This guide details the mechanistic advantages of Zn(TFA)₂ and provides field-validated protocols for its application in modern proteomics.

Physicochemical Rationale: Why Zn(TFA)₂?

To understand the utility of Zn(TFA)₂, one must analyze its dissociation and solvation properties compared to standard zinc salts.

| Property | Zinc Sulfate (ZnSO₄) | Zinc Chloride (ZnCl₂) | Zinc Trifluoroacetate (Zn(TFA)₂) |

| Anion Volatility | Non-volatile | Non-volatile | Volatile (TFA removes easily) |

| Solubility (MeOH) | Poor | Good | Excellent |

| Lewis Acidity | Moderate | Strong | Strong (Electron-withdrawing CF₃) |

| MS Compatibility | Low (Ion suppression) | Low (Adduct formation) | High (Minimizes source fouling) |

| Protein Interaction | Precipitant | Precipitant/Co-factor | Reversible Precipitant / Catalyst |

Key Insight: The trifluoroacetate anion (

Application I: The "Z7" Fixative for Clinical Proteomics

Standard formalin fixation (FFPE) damages protein integrity via methylene bridge crosslinking, often rendering samples unsuitable for high-resolution 2D-PAGE or Western blotting. A Zn(TFA)₂-based fixative (known as Z7 ) preserves protein antigenicity and molecular weight integrity while maintaining tissue morphology.

Mechanism of Action

Zn(TFA)₂ acts as a coagulative fixative. The

Protocol: Preparation and Use of Z7 Fixative[1][2]

Reagents:

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Dissolve 0.5% (w/v) ZnCl₂ , 0.5% (w/v) Zn(TFA)₂ , and 0.05% (w/v) Calcium Acetate in 0.1M Tris-HCl (pH 7.0).

-

Note: The combination of Zn salts balances the osmotic pressure and fixation speed.

-

-

Tissue Fixation:

-

Immerse fresh tissue biopsy (max thickness 5mm) immediately into Z7 solution (1:20 tissue-to-volume ratio).

-

Incubate at room temperature for 24–48 hours .

-

-

Processing:

-

Transfer tissue to 70% ethanol for storage or proceed to paraffin embedding using standard alcohol dehydration series.

-

-

Protein Extraction (for Proteomics):

-

Deparaffinize sections (if embedded) with xylene, rehydrate in graded alcohols.

-

Lyse tissue in standard lysis buffer (e.g., RIPA or 2% SDS). Crucial: Unlike formalin, no high-heat "antigen retrieval" is strictly necessary for extraction, though mild heat (

C) improves yield.

-

Application II: MS-Compatible Protein Precipitation

In metabolomics and steroid profiling, removing high-abundance proteins from serum/plasma is essential. Traditional ZnSO₄ precipitation leaves non-volatile salts that foul MS sources. Zn(TFA)₂ in methanol provides a cleaner supernatant.

Protocol: Serum Cleanup for LC-MS/MS

Objective: Precipitate proteins while retaining small molecules (steroids, drugs, peptides) for analysis.

-

Reagent Setup: Prepare a saturated solution of Zn(TFA)₂ in HPLC-grade Methanol.

-

Precipitation:

-

Aliquot 100 µL of plasma/serum into a centrifuge tube.

-

Add 200 µL of the Zn(TFA)₂/MeOH solution while vortexing.

-

Observation: A heavy white flocculent precipitate forms immediately.

-

-

Separation:

-

Incubate at

C for 10 minutes to complete precipitation. -

Centrifuge at 14,000 x g for 10 minutes at

C.

-

-

Supernatant Transfer:

-

Transfer supernatant to a fresh vial.

-

Optional: Evaporate to dryness under

and reconstitute in mobile phase. The volatility of TFA reduces salt residue compared to sulfate methods.

-

Application III: Therapeutic Protein Engineering (Lipidation)

Zn(TFA)₂ is the precursor for generating Tetranuclear Zinc Clusters (

The Chemistry

Heating Zn(TFA)₂ hydrate under vacuum generates the oxo-cluster.[1] This cluster catalyzes the transesterification of an activated fatty acid ester onto specific amino acid residues (often Histidine or Serine) of the peptide.

Workflow Visualization

The following diagram illustrates the conversion of Zn(TFA)₂ into the active cluster and its application in drug conjugation.

Figure 1: Generation of the Zn-Cluster catalyst from Zinc Trifluoroacetate and its role in site-specific peptide lipidation.[1]

Comparative Analysis: Z7 Fixative vs. Formalin[1][2]

The following diagram contrasts the downstream utility of tissues fixed with the Zn(TFA)₂-based Z7 fixative versus standard Formalin.

Figure 2: Impact of fixation chemistry on downstream molecular analysis.[4] Z7 preserves molecular integrity for multi-omics.[4]

References

-

Lyall, F. et al. (2007). "A novel zinc-based fixative for high quality DNA, RNA and protein analysis."[5][4] Cell Preservation Technology. Link

- Context: Describes the formulation of the Z7 fixative using Zinc Trifluoroacet

-

Krone, N. et al. (2018). "Novel approaches to corticosteroid profiling by stable isotope dilution tandem mass spectrometry." Journal of Steroid Biochemistry and Molecular Biology. Link

- Context: Validates Zn(TFA)

-

Ohshima, T. et al. (2004). "Tetranuclear Zinc Cluster-Catalyzed Transesterification." Journal of the American Chemical Society. Link

- Context: Details the synthesis of the Zn-cluster catalyst

-

Kim, T.H. et al. (2020).[6] "Molecular targeting of FATP4 transporter for oral delivery of therapeutic peptide." Science Advances. Link

-

Context: Application of the Zn-cluster in conjugating fatty acids to Exendin-4 peptides.[6]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. researchgate.net [researchgate.net]

- 5. Novel zinc-based fixative for high quality DNA, RNA and protein analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular targeting of FATP4 transporter for oral delivery of therapeutic peptide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Masterfile: Initial Characterization of Zinc Trifluoroacetate

Compound: Zinc(II) Trifluoroacetate Hydrate Formula: Zn(CF₃COO)₂ · xH₂O CAS: 207801-31-8 (Hydrate), 16724-75-7 (Anhydrous) Role: Lewis Acid Catalyst, ZnO Precursor, Fluorinated Reagent

Part 1: Executive Summary & Core Directive

Zinc Trifluoroacetate (Zn(TFA)₂) is a specialized Lewis acid characterized by the strong electron-withdrawing nature of the trifluoromethyl group. This inductive effect significantly enhances the electrophilicity of the zinc center compared to zinc acetate, making it a potent catalyst for Friedel-Crafts acylations, hydroaminations, and oxidative cyclizations.

However, its high Lewis acidity correlates with extreme hygroscopicity. Commercial samples are almost invariably hydrates.[1] Initial characterization is not merely about identity; it is about quantifying the hydration state (xH₂O) and ensuring the absence of free trifluoroacetic acid. This guide provides a self-validating protocol to certify the reagent before use in sensitive catalytic cycles or materials deposition.

Part 2: Synthesis & Purification Context

Understanding the origin of impurities is the first step in characterization.

Synthesis Route: